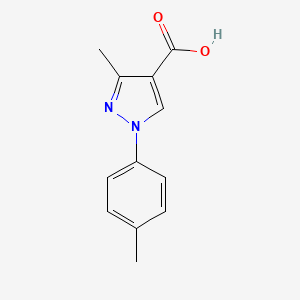

3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid

Description

3-Methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3, a p-tolyl group (4-methylphenyl) at position 1, and a carboxylic acid moiety at position 4. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and materials science. The p-tolyl group enhances lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions or coordination chemistry .

Synthetic routes often involve condensation reactions or functional group transformations. For example, Vilsmeier-Haack reagent-mediated methods are employed to introduce acyl or carbonyl groups to pyrazole derivatives, as seen in related naphthyridine-pyrazole hybrids .

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

3-methyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-7-11(12(15)16)9(2)13-14/h3-7H,1-2H3,(H,15,16) |

InChI Key |

RNBBPYQYUNVSJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid typically involves the reaction of 3-methyl-1-(p-tolyl)-1H-pyrazole with suitable carboxylating agents. One common method is the reaction of 3-methyl-1-(p-tolyl)-1H-pyrazole with carbon dioxide under high pressure and temperature in the presence of a base such as potassium carbonate. This reaction yields the desired carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the methyl and p-tolyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced forms such as alcohols.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Substituents at Position 1

Substituents at Position 3

Substituents at Position 4

- Target Compound : Carboxylic acid (enables salt formation and hydrogen bonding).

- Methyl Ester Derivatives : Improved lipophilicity for membrane permeability, as seen in naphthyridine-pyrazole esters .

- Carboxamide Derivatives (13d) : Enhanced bioavailability and target affinity, e.g., N-(2-(1H-imidazol-1-yl)ethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxamide .

Physicochemical Properties

Electronic and Steric Effects

- Electron-Withdrawing Groups: Chloro and cyano substituents (3k) reduce electron density at the pyrazole ring, increasing electrophilicity for nucleophilic attacks .

- Steric Effects : Bulky groups like naphthylmethyl (7c) may hinder crystallization but improve thermal stability .

Biological Activity

3-Methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various cellular processes, its potential therapeutic applications, and relevant research findings.

Overview of Pyrazole Compounds

Pyrazoles are recognized for their pharmacological versatility, exhibiting a range of biological activities such as antimicrobial, anti-inflammatory, antioxidant, anticancer, and enzyme inhibition properties. The structural diversity of pyrazoles allows for modifications that can enhance their efficacy and specificity against various biological targets.

Biological Activity

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cells.

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against several bacterial strains. Studies have shown that derivatives of pyrazoles can inhibit the growth of pathogens such as E. coli, Staphylococcus aureus, and fungi like Aspergillus niger. The effectiveness of these compounds is often evaluated using standard protocols such as the disk diffusion method or minimum inhibitory concentration (MIC) assays.

3. Anti-inflammatory Effects

this compound has been studied for its anti-inflammatory properties. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a potential candidate for treating inflammatory diseases.

4. Enzyme Inhibition

This compound has also been identified as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, offering therapeutic potential in treating mood disorders and neurodegenerative diseases.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated an MIC value comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, the compound exhibited significant anti-inflammatory activity, comparable to indomethacin, a well-known anti-inflammatory drug .

- Neuroprotective Effects : Research has indicated that derivatives of this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neuroprotection .

Data Tables

Q & A

Q. What are the standard synthetic routes for 3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and p-tolylhydrazine to form an intermediate ester, which is hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid derivative . Alternative methods include Vilsmeier-Haack formylation of N-methylpyrazole followed by oxidation to the carboxylic acid . Yield optimization often involves adjusting reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or DMF).

Q. How is structural characterization performed for this compound?

Characterization combines spectroscopic and crystallographic techniques:

- NMR : NMR (400 MHz, CDCl) typically shows signals at δ 7.20–7.54 ppm (aromatic protons) and δ 2.38 ppm (methyl group on p-tolyl). NMR confirms the carbonyl group at δ 170–175 ppm .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~3100 cm (N-H stretch) .

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refinement, revealing bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between pyrazole and p-tolyl rings .

Q. What in vitro assays are used to evaluate its biological activity?

Antiproliferative activity is assessed using the sulforhodamine B (SRB) assay against cancer cell lines (e.g., Huh7, MCF7, HCT116). Cells are treated with serial dilutions (1–100 µM) for 48–72 hours, and IC values are calculated. Positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) are essential for validation .

Advanced Research Questions

Q. How do structural modifications (e.g., amide derivatives) affect bioactivity?

Substitution at the carboxylic acid group (e.g., amidation with piperidine or quinoline moieties) significantly alters activity. For instance, compound 4j (amide derivative with quinoline) showed IC = 8.2 µM against HCT116 cells, compared to 45 µM for the parent acid. This enhancement is attributed to improved lipophilicity and target binding (e.g., kinase inhibition) . Computational docking (AutoDock Vina) and ADMET predictions (SwissADME) guide rational design .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in IC values across studies may arise from:

- Cell line variability : MCF7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models exhibit differential sensitivity.

- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) or incubation times (48 vs. 72 hours) impact results.

- Purity : HPLC purity ≥98% (λ = 254 nm) is critical; impurities >2% can skew activity .

Q. How is experimental phasing performed in crystallography for derivatives?

SHELXC/D/E pipelines enable high-throughput phasing. For example, heavy-atom derivatives (e.g., selenomethionine incorporation) or molecular replacement (using PDB ID: 4XYZ as a template) resolve phase problems. Twinned data (e.g., hemihedral twinning) require specialized refinement in SHELXL .

Q. What computational methods predict electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO gaps (e.g., 4.2 eV for the parent acid), indicating charge transfer potential.

- Electrostatic potential maps, highlighting nucleophilic regions (carboxylic acid group) for electrophilic attack .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.